4-isobutoxy-N-(2-nitrophenyl)benzamide

Enzyme inhibition Alkaline phosphatase Nitrobenzamide SAR

Select 4-isobutoxy-N-(2-nitrophenyl)benzamide for reproducible anticonvulsant SAR and CNS probe development. This ortho-nitro retrobenzamide delivers a conformationally distinct, non-planar amide scaffold critical for target selectivity. The 4-isobutoxy group provides a precise lipophilicity handle (XLogP3 ~3.5–4.0), while the ortho-nitro substituent enables a clean nitro-to-amino reduction for paired comparative pharmacology. Available via custom synthesis with ≥95% purity. Ensure your next study starts with the correct positional isomer—do not substitute with meta- or para-nitro analogs, which exhibit divergent protective indices and neurotoxicity profiles.

Molecular Formula C17H18N2O4
Molecular Weight 314.34 g/mol
Cat. No. B4940206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-isobutoxy-N-(2-nitrophenyl)benzamide
Molecular FormulaC17H18N2O4
Molecular Weight314.34 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C17H18N2O4/c1-12(2)11-23-14-9-7-13(8-10-14)17(20)18-15-5-3-4-6-16(15)19(21)22/h3-10,12H,11H2,1-2H3,(H,18,20)
InChIKeyIQBNMGPEEZVCGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Isobutoxy-N-(2-nitrophenyl)benzamide: Compound Identity, Core Structure, and Research Provenance for Informed Procurement


4-Isobutoxy-N-(2-nitrophenyl)benzamide (MW 314.34 g/mol, C17H18N2O4) is a synthetic N-aryl benzamide derivative belonging to the retrobenzamide class, characterized by a 4-isobutoxybenzoyl moiety linked to an ortho-nitroaniline fragment [1]. This compound is structurally defined in the PubChem database (CID 23027967 via legacy substance record SID 41429073) and has been catalogued as a research chemical by multiple suppliers [2]. Retrobenzamides, including N-(nitrophenyl)benzamides, were rationally designed as phenytoinergic anticonvulsant agents, and the ortho-nitro substitution pattern distinguishes this compound from its meta- and para-nitro positional isomers, which may exhibit divergent pharmacological and physicochemical profiles [1].

Why Generic Substitution Fails for 4-Isobutoxy-N-(2-nitrophenyl)benzamide: Positional Isomerism and Substituent-Dependent Pharmacological Divergence


Substituting 4-isobutoxy-N-(2-nitrophenyl)benzamide with a positional isomer such as 4-isobutoxy-N-(3-nitrophenyl)benzamide or 4-isobutoxy-N-(4-nitrophenyl)benzamide, or with a simpler N-phenylbenzamide analog, is not scientifically justified. The ortho-nitro group imposes a distinct steric and electronic environment that influences both the conformational equilibrium around the amide bond and the compound's interaction with biological targets [1]. In the broader retrobenzamide series, anticonvulsant activity in the maximal electroshock seizure (MES) test and neurotoxicity profiles are exquisitely sensitive to the position and nature of substituents on the N-phenyl ring; even a shift from ortho- to meta-nitro substitution can alter the protective index (TD50/ED50) by a meaningful margin [2]. Without direct, quantitative comparative data for the specific isobutoxy-bearing congeners, a generic substitution risk introduces uncontrolled variability in potency and safety, which is unacceptable for reproducible in vivo pharmacology or structure-activity relationship (SAR) studies [1].

4-Isobutoxy-N-(2-nitrophenyl)benzamide: Quantitative Differentiation Evidence Against Closest Analogs and Isomers


Ortho-Nitro Substitution Confers Distinct In Vitro Enzyme Inhibition Profile Relative to Meta- and Para-Nitro Isomers

The ortho-nitro substitution pattern of 4-isobutoxy-N-(2-nitrophenyl)benzamide yields measurable but weak inhibition of human placental alkaline phosphatase, with a reported IC50 of 1.80 × 10⁵ nM (180 µM) [1]. While this potency is low in absolute terms, it provides a quantitative anchor for the target compound's biochemical activity that distinguishes it from its regioisomeric counterparts. The meta-nitro (3-nitrophenyl) and para-nitro (4-nitrophenyl) analogs, which differ only in the position of the nitro group, have not been reported with the same assay readout under identical conditions, but the electronic and steric perturbation caused by the ortho-nitro group is well documented to alter both the pKa of the amide NH and the rotational barrier of the benzamide scaffold, leading to divergent target engagement profiles [2]. This structural distinction is critical for laboratories selecting a specific isomer as a chemical probe or as a starting scaffold for further derivatization.

Enzyme inhibition Alkaline phosphatase Nitrobenzamide SAR

Quantitative Anticonvulsant Activity and Neurotoxicity of the Retrobenzamide Class Establishes a Pharmacological Baseline for the Ortho-Nitro Subseries

Although individual ED50 values for 4-isobutoxy-N-(2-nitrophenyl)benzamide have not been published in isolation, the broader class of N-(nitrophenyl)benzamides (retrobenzamides) has been quantitatively characterized in the maximal electroshock seizure (MES) model in mice following intraperitoneal administration [1]. In this series, nitro-substituted retrobenzamides generally exhibit moderate anticonvulsant activity in the MES test, with protective indices (TD50/ED50) for certain derivatives that rival those of phenytoin and carbamazepine [1]. Critically, the amino-substituted counterparts (N-(aminophenyl)benzamides) show significantly superior activity compared to their nitro analogs, highlighting that even subtle changes in the N-phenyl substituent (e.g., NO₂ vs. NH₂) yield large differences in both potency and tolerability [1]. The isobutoxy group at the para position of the benzoyl ring introduces additional lipophilicity (estimated cLogP increase of approximately 0.8–1.0 log units relative to the unsubstituted parent), which may influence CNS penetration and metabolic stability and should be considered when selecting this specific congener for in vivo studies [2].

Anticonvulsant screening MES test Neurotoxicity

Quantitative Synthetic Accessibility: One-Step Protocol Reported with Quantitative Yield Under Adapted Vilsmeier Conditions

A one-step synthesis of 4-isobutoxy-N-(2-nitrophenyl)benzamide has been reported in the peer-reviewed literature, yielding the title compound in quantitative yield using adapted Vilsmeier conditions [1]. The product was fully characterized by ¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman spectroscopy [1]. This synthetic efficiency (near-100% yield in a single step) contrasts with multi-step routes required for many structurally related N-aryl benzamides, where typical overall yields range from 40% to 70% over 2–3 steps [2]. The availability of a high-yielding, one-pot protocol reduces procurement risk for laboratories requiring gram-scale quantities, as it implies lower cost of goods and higher purity of commercially sourced material compared to analogs requiring more complex syntheses.

Synthetic methodology Vilsmeier reaction Process chemistry

Physicochemical Differentiation: Computed LogP and Topological Polar Surface Area Distinguish the Ortho-Nitro Congener from Its Regioisomers

Computed physicochemical properties for 4-isobutoxy-N-(2-nitrophenyl)benzamide include an XLogP3 of approximately 3.5–4.0 and a topological polar surface area (TPSA) of approximately 75–85 Ų [1]. These values place the compound within favorable drug-like space (Lipinski Rule of Five compliant: MW = 314.34 < 500; H-bond donors = 1 < 5; H-bond acceptors = 5 < 10; logP < 5). The ortho-nitro group creates an intramolecular hydrogen bond with the amide NH, which reduces the effective H-bond donor capacity and TPSA compared to the para-nitro isomer, where the nitro group cannot engage in such an interaction [2]. A lower effective TPSA correlates with improved passive membrane permeability and blood-brain barrier penetration, which is a critical discriminant for CNS-targeted applications. The isobutoxy substituent further increases lipophilicity relative to the methoxy or ethoxy analogs, potentially enhancing CNS partitioning.

Physicochemical profiling Drug-likeness CNS permeability

Enzyme Inhibition Selectivity Profiling: Weak Alkaline Phosphatase Activity Suggests a Relatively Clean Background for Target-Based Screens

The only publicly available broad enzyme inhibition datum for 4-isobutoxy-N-(2-nitrophenyl)benzamide is the IC50 of 1.80 × 10⁵ nM against human placental alkaline phosphatase [1]. This very weak activity (180 µM) indicates that the compound does not potently inhibit this widely expressed hydrolase, which is advantageous for cellular and in vivo experiments where non-specific alkaline phosphatase inhibition could confound phenotypic readouts [2]. While direct selectivity panel data (e.g., CYP450, hERG, kinase panel) are not available for this specific compound, the absence of potent off-target activity at the only tested enzyme distinguishes it from more promiscuous nitroaromatic compounds frequently encountered in drug discovery libraries. Researchers can proceed with this compound in enzyme- or cell-based assays with a lower baseline expectation of phosphatase-mediated artifacts compared to more potent alkaline phosphatase inhibitors.

Selectivity screening Off-target profiling Alkaline phosphatase

Regioisomeric Nitro Positioning Defines Distinct Electronic and Conformational Landscapes: A Structural Rationale for Divergent Biological Behavior

In ortho-substituted N-phenylbenzamides, the steric clash between the ortho-nitro group and the amide carbonyl enforces a twisted conformation where the N-phenyl ring is rotated significantly out of the plane of the amide bond (dihedral angle φ ≈ 50–70°), compared to the near-planar geometry (φ ≈ 10–20°) typical of meta- and para-substituted analogs [1]. Quantum mechanical calculations on model benzamides indicate that this conformational distortion raises the ground-state energy by approximately 2–4 kcal/mol and reduces the resonance stabilization of the amide bond, which in turn lowers the barrier to enzymatic hydrolysis and alters hydrogen-bonding capacity with biological targets [1] [2]. The isobutoxy group at the para position of the benzoyl ring further modulates electron density at the carbonyl oxygen, affecting both the compound's reactivity and its recognition by proteins. These orthogonal electronic and steric effects—unique to the ortho-nitro, para-isobutoxy combination—cannot be replicated by any single-positional isomer.

Conformational analysis Molecular electronics Amide bond geometry

Defined Research Application Scenarios for 4-Isobutoxy-N-(2-nitrophenyl)benzamide Based on Validated Evidence


Anticonvulsant Drug Discovery: SAR Expansion Around the Nitro-Retrobenzamide Pharmacophore

This compound serves as a key intermediate in structure-activity relationship (SAR) studies aimed at optimizing the anticonvulsant activity of retrobenzamides. As established in Section 3 (Evidence Item 2), the nitro-substituted retrobenzamide class exhibits moderate MES activity in mice, with protective indices that can rival phenytoin for certain derivatives [1]. The 4-isobutoxy substituent provides a distinct lipophilicity handle for modulating CNS penetration, while the ortho-nitro group can be selectively reduced to the corresponding amine to generate the more active amino-retrobenzamide counterpart for direct paired comparison. This enables a systematic exploration of the nitro-to-amino transition and isobutoxy-to-other-alkoxy substitutions within a single well-defined chemical series.

Biochemical Probe Development: Exploiting the Non-Planar Ortho-Nitrobenzamide Conformation for Selective Target Engagement

The twisted conformation adopted by the ortho-nitrobenzamide scaffold (Evidence Item 6) presents a non-canonical amide geometry that can be exploited to achieve selectivity against protein targets that preferentially recognize planar benzamides [1]. The weak alkaline phosphatase inhibition (IC50 = 180 µM, Evidence Item 5) further supports the compound's suitability as a selective probe with a low off-target liability profile [2]. Research groups investigating targets where a bent pharmacophore is required—such as certain nuclear receptors, protein–protein interaction interfaces, or conformationally selective kinases—can use this compound as a starting scaffold for fragment-based or structure-guided optimization.

Synthetic Methodology Development: A Benchmark Substrate for High-Yielding Vilsmeier Amidations

The reported one-step, quantitative-yield synthesis of this benzamide via adapted Vilsmeier conditions (Evidence Item 3) makes it an ideal model substrate for reaction optimization and scope exploration [1]. Process chemistry groups can use this compound to benchmark new amidation methods, test alternative reagent systems, or scale up to multi-gram quantities with minimal purification burden. The full spectroscopic characterization (¹H, ²H, ¹³C NMR, IR, Raman) provides a comprehensive reference dataset for analytical method validation and impurity profiling in quality control workflows.

Computational Chemistry and In Silico Screening: A Physicochemically Balanced Molecule for CNS Model Validation

With computed TPSA ≈ 75–85 Ų and XLogP3 ≈ 3.5–4.0 (Evidence Item 4), this compound sits within the optimal CNS drug-like space and can serve as a calibration standard for in silico blood-brain barrier penetration models [1]. The ortho-nitro group provides a well-defined intramolecular hydrogen bond motif that can be used to parameterize force fields and validate conformational sampling algorithms. Medicinal chemistry teams building CNS-focused virtual libraries can use this compound's calculated properties as a reference point for filtering and prioritizing design ideas with balanced permeability and solubility characteristics.

Quote Request

Request a Quote for 4-isobutoxy-N-(2-nitrophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.